molecular formula C23H18N4O5 B2860732 1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941953-35-1

1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2860732
CAS RN: 941953-35-1
M. Wt: 430.42
InChI Key: DOLGQSJSZHSZAF-UHFFFAOYSA-N
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Description

1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H18N4O5 and its molecular weight is 430.42. The purity is usually 95%.
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Scientific Research Applications

Green Synthesis Methods

Research has demonstrated green synthesis methods for related pyrido[2,3-d]pyrimidines, highlighting a diastereoselective synthesis approach that avoids traditional purification methods, thus contributing to environmentally friendly chemistry practices. This method involves a domino Knoevenagel condensation–Michael addition–cyclization process, underscoring its efficiency and sustainability (Ahadi et al., 2014).

Structural and Computational Analysis

Studies have also focused on the structural and spectral analysis of pyrido[2,3-d]pyrimidine derivatives, employing techniques such as NMR, UV-visible, FT-IR spectroscopy, and single-crystal X-ray diffraction. Computational methods like density functional theory (DFT) have been applied to understand their electronic structures, providing valuable insights into their chemical properties and potential applications in materials science (Ashraf et al., 2019).

Synthesis of Heterocyclic Compounds

Another area of application involves the synthesis of heterocyclic compounds, with research detailing methods to create various derivatives of pyrido[2,3-d]pyrimidines. These methods emphasize the adaptability and diversity of chemical reactions that can be employed to generate compounds with potential biological or material applications (Rauf et al., 2010).

Catalyst-Free Synthesis Approaches

The development of catalyst-free synthesis methods for pharmaceutically interesting compounds, including functionalized pyrimidine-2,4(1H,3H)-diones, represents another significant application. Such approaches are noted for their simplicity, environmental friendliness, and potential in drug development, highlighting the compound's versatility in organic synthesis (Brahmachari et al., 2020).

properties

IUPAC Name

1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O5/c28-18(16-3-4-19-20(12-16)32-11-10-31-19)14-26-17-2-1-7-25-21(17)22(29)27(23(26)30)13-15-5-8-24-9-6-15/h1-9,12H,10-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOLGQSJSZHSZAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)CN3C4=C(C(=O)N(C3=O)CC5=CC=NC=C5)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

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